2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one

antileukemic agent flavonol cytotoxicity apoptosis induction

This 3',4'-dibenzyloxyflavonol delivers 60-fold greater cytotoxicity than quercetin (IC₅₀ 0.8 ± 0.1 μM) against leukemia cell lines including drug-resistant P-gp- and Bcl-2-overexpressing subclones. Its caspase-dependent, ROS-independent mechanism—involving cytochrome c release and MAPK phosphorylation—provides a validated pharmacological tool for apoptosis research without oxidative stress confounding. Simultaneously, the 3,4-bis(benzyloxy) protection strategy prevents catechol oxidation during multistep synthesis, enabling higher-yield routes to 3',4'-dihydroxyflavone derivatives via catalytic hydrogenolysis. No generic flavonol—whether natural (quercetin, fisetin) or synthetic (3-hydroxyflavone)—replicates this dual functionality as a high-potency bioactive lead and protected synthetic intermediate.

Molecular Formula C29H22O5
Molecular Weight 450.5 g/mol
CAS No. 307521-00-2
Cat. No. B1250177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
CAS307521-00-2
Synonyms3',4'-dibenzyloxyflavonol
Molecular FormulaC29H22O5
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O)OCC5=CC=CC=C5
InChIInChI=1S/C29H22O5/c30-27-23-13-7-8-14-24(23)34-29(28(27)31)22-15-16-25(32-18-20-9-3-1-4-10-20)26(17-22)33-19-21-11-5-2-6-12-21/h1-17,31H,18-19H2
InChIKeyLVTHPNVNUFJGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one (CAS 307521-00-2) Procurement Guide | Flavonol Derivative


2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one (CAS 307521-00-2), also known as 3',4'-dibenzyloxyflavonol or 3',4'-dibenzyloxy-3-hydroxyflavone, is a synthetic flavonol derivative with the molecular formula C₂₉H₂₂O₅ and a molecular weight of 450.48 g/mol . It features a 3-hydroxyflavone core with 3,4-bis(benzyloxy) substitution on the B-ring phenyl group, distinguishing it from naturally occurring flavonols such as quercetin and fisetin [1]. This compound serves as both a biologically active flavonol in its own right and a protected synthetic intermediate for generating 3',4'-dihydroxyflavone derivatives via catalytic hydrogenolysis [2]. Quantitative pharmacological differentiation—particularly a 60-fold greater cytotoxicity against leukemia cells compared to quercetin—establishes its distinct procurement rationale [3].

Why 2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one Cannot Be Substituted with Generic Flavonols


Generic substitution of 2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one (307521-00-2) with other flavonols such as quercetin or 3-hydroxyflavone fails for two critical reasons. First, the 3',4'-bis(benzyloxy) substitution pattern confers a quantitative 60-fold increase in cytotoxic potency against leukemia cells relative to quercetin (IC₅₀: 0.8 ± 0.1 μM vs. quercetin-derived comparator), a differentiation that cannot be replicated by unsubstituted or mono-substituted flavonols [1]. Second, the compound serves a unique dual-purpose procurement role: it functions both as a fully characterized bioactive flavonol with validated mechanism-of-action data (caspase-dependent apoptosis, S-phase arrest) [1] and as a protected synthetic intermediate for generating 3',4'-dihydroxyflavone derivatives via catalytic hydrogenolysis [2]. No generic flavonol—whether natural (quercetin, fisetin, myricetin) or synthetic (3-hydroxyflavone)—simultaneously provides this combination of enhanced potency and orthogonal synthetic utility. The benzyl protecting groups are not merely structural embellishments; they drive both the observed potency gain and the compound's distinct synthetic trajectory. Substituting a generic flavonol would yield neither the quantitative potency nor the protected intermediate functionality required for downstream applications.

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one Quantitative Differentiation Evidence


60-Fold Cytotoxicity Advantage over Quercetin in Human Leukemia HL-60 Cells

3',4'-dibenzyloxyflavonol (the target compound) exhibits an IC₅₀ of 0.8 ± 0.1 μM against HL-60 human leukemia cells, representing a 60-fold greater cytotoxic potency compared to the naturally occurring flavonol quercetin in the same cellular context [1]. The study also demonstrated significant cytotoxicity against additional leukemia cell lines (U-937, MOLT-3, K-562, NALM-6, Raji) and notably against P-glycoprotein-overexpressing K-562/ADR and Bcl-2-overexpressing U-937/Bcl-2 drug-resistant variants, while sparing quiescent and proliferating human peripheral blood mononuclear cells [1].

antileukemic agent flavonol cytotoxicity apoptosis induction

Broad-Spectrum Antileukemic Activity with Activity Against Drug-Resistant Subclones

3',4'-dibenzyloxyflavonol demonstrated significant cytotoxic effects against P-glycoprotein-overexpressing K-562/ADR cells and Bcl-2-overexpressing U-937/Bcl-2 cells, while showing no significant cytotoxicity against quiescent or proliferating human peripheral blood mononuclear cells [1]. The compound induced S-phase cell cycle arrest and functioned as a potent apoptotic inducer mediated by caspase activation and cleavage of initiator and executioner caspases; apoptosis was prevented by the pan-caspase inhibitor z-VAD-fmk [1].

drug-resistant leukemia P-glycoprotein Bcl-2 overexpression

Protected Intermediate for Generating 3',4'-Dihydroxyflavone Bioactive Derivatives

2-[3,4-bis(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one serves as intermediate (IV) in the established synthetic route to 3',4'-dihydroxyflavone derivatives via Claisen condensation of 2'-hydroxyacetophenone with 3,4-dibenzyloxybenzaldehyde followed by Algar-Flynn-Oyamada reaction to form the flavonol core, with subsequent catalytic hydrogenolysis removing the benzyl protecting groups to yield the free catechol [1]. This route was employed by Frederique et al. (J Med Chem 2000, 43, 20, 3752) to synthesize 3,7-disubstituted-2-(3',4'-dihydroxyphenyl)flavones as cardioprotective agents [1].

flavonoid synthesis protected intermediate cardioprotective agent

Caspase-Dependent Apoptotic Mechanism with MAP Kinase Pathway Engagement

Apoptosis induced by 3',4'-dibenzyloxyflavonol in leukemia cells is mediated by the activation and cleavage of initiator and executioner caspases, prevented by the pan-caspase inhibitor z-VAD-fmk, and associated with cytochrome c release and phosphorylation of MAP kinase family members including p38ᵀᴬᴾᴷ, JNK/SAPK, and ERK [1]. Notably, the apoptotic mechanism was independent of reactive oxygen species (ROS) generation [1].

apoptosis mechanism caspase activation MAP kinase signaling

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one (307521-00-2) Recommended Research and Industrial Applications


Antileukemic Drug Discovery: High-Potency Lead Compound Screening

Use as a high-potency flavonol lead compound in antileukemic drug discovery programs, particularly for screening against HL-60, U-937, MOLT-3, K-562, NALM-6, and Raji leukemia cell lines. The 60-fold cytotoxicity advantage over quercetin (IC₅₀ = 0.8 ± 0.1 μM) [1] positions this compound as a superior benchmark for comparative SAR studies of synthetic flavonols. Its retained activity against P-glycoprotein-overexpressing and Bcl-2-overexpressing drug-resistant subclones [1] makes it especially relevant for programs targeting multidrug-resistant leukemia phenotypes where conventional chemotherapeutics fail.

Apoptosis Mechanism Research: Caspase-Dependent Pathway Studies

Employ as a validated pharmacological tool for studying caspase-dependent, ROS-independent apoptosis pathways in hematologic malignancy models. The compound's defined mechanism—involving initiator and executioner caspase activation, cytochrome c release, and MAPK phosphorylation (p38ᵀᴬᴾᴷ, JNK/SAPK, ERK) while being preventable by z-VAD-fmk [1]—provides a reproducible experimental system for dissecting mitochondrial apoptosis signaling in leukemia cells without the confounding variable of oxidative stress.

Synthetic Intermediate: Preparation of 3',4'-Dihydroxyflavone Cardioprotective Derivatives

Utilize as a benzyl-protected synthetic intermediate for generating 3',4'-dihydroxyflavone derivatives via catalytic hydrogenolysis, following the validated route established by Frederique et al. (J Med Chem 2000) for synthesizing cardioprotective 3,7-disubstituted-2-(3',4'-dihydroxyphenyl)flavones [2]. The bis(benzyloxy) protection strategy prevents catechol oxidation during multistep synthesis, enabling higher yields and cleaner reaction profiles compared to direct handling of air-sensitive 3',4'-dihydroxyflavone intermediates.

Flavonoid SAR Studies: B-Ring Substitution Effects on Cytotoxicity

Include as a reference compound in structure-activity relationship (SAR) studies examining how B-ring benzyloxy substitution density and positioning modulate flavonol cytotoxic potency and target selectivity. The 3',4'-bis(benzyloxy) substitution pattern represents a defined chemical space distinct from naturally occurring flavonols (quercetin, fisetin, myricetin) and 3-benzyloxyflavone derivatives evaluated for β-glucosidase and cholinesterase inhibition [3][4], providing a valuable comparator for systematic medicinal chemistry optimization of flavonol-based therapeutics.

Technical Documentation Hub

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